molecular formula C16H11N3O2S2 B12905089 5-Phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate CAS No. 143851-99-4

5-Phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate

Cat. No.: B12905089
CAS No.: 143851-99-4
M. Wt: 341.4 g/mol
InChI Key: FBEMHAAMANDXGT-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization of 5-Phenyl-1,3,4-oxadiazol-2-yl Benzoylcarbamodithioate

Crystallographic Analysis and Space Group Determination

Crystallographic studies of 1,3,4-oxadiazole derivatives often reveal planar configurations due to the conjugation of the heterocyclic ring. For example, analogous compounds such as 1,3,4-oxadiazole-clubbed benzimidazoles exhibit monoclinic crystal systems with space groups such as P2₁/c or C2/c, characterized by unit cell parameters a = 8–10 Å, b = 10–12 Å, and c = 14–16 Å. These structures are stabilized by intermolecular hydrogen bonding and π-π stacking interactions, which could also apply to 5-phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate.

The benzoylcarbamodithioate moiety introduces additional complexity, with sulfur atoms contributing to a distorted tetrahedral geometry around the carbamodithioate group. Infrared (IR) spectroscopy data from related dithiocarbamates show characteristic C=S and C–S stretching vibrations at 1008–1096 cm⁻¹ and 619–694 cm⁻¹, respectively. These bands are critical for confirming the presence of the dithiocarbamate functional group in the compound.

Table 1: Key spectroscopic features of 5-phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate
Functional Group Vibration Type Frequency Range (cm⁻¹) Source Reference
1,3,4-Oxadiazole ring C=N stretching 1600–1650
Benzoylcarbamodithioate C=S stretching 1008–1096
Benzoylcarbamodithioate C–S stretching 619–694

Tautomeric Behavior and Proton Exchange Dynamics

The 1,3,4-oxadiazole ring is known to exhibit tautomerism, particularly between keto and enol forms, depending on the substitution pattern and solvent environment. In the case of 5-phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate, the electron-withdrawing nature of the benzoylcarbamodithioate group may stabilize the keto tautomer by delocalizing electron density through the conjugated system.

The dithiocarbamate moiety itself can undergo thione-thiol tautomerism, where the sulfur atoms participate in proton exchange. This dynamic behavior has been observed in related compounds, where the thiol form can act as a nucleophile in substitution reactions. Nuclear magnetic resonance (NMR) studies of analogous dithiocarbamates reveal broad singlet peaks in the δ 3.5–4.5 ppm range, indicative of proton exchange between tautomeric forms.

Comparative Analysis with 1,3,4-Oxadiazole Derivatives

Structurally, 5-phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate differs from conventional 1,3,4-oxadiazole derivatives in its substitution pattern. For instance, anticancer agents such as compound 63 (MID GI₅₀ = 2.09) feature a benzimidazole substituent, while antimicrobial derivatives like 26a incorporate quaternary ammonium groups. The benzoylcarbamodithioate group in the subject compound introduces sulfur-based reactivity, which is absent in most oxadiazole-based pharmaceuticals.

Table 2: Structural comparison of 1,3,4-oxadiazole derivatives
Compound Key Substituent Biological Activity Reference
Compound 63 Benzimidazole Anticancer (GI₅₀ = 2.09)
Compound 26a Quaternary ammonium Antimicrobial (MIC = 8 μg/mL)
Subject compound Benzoylcarbamodithioate Not reported

The presence of the dithiocarbamate group may confer unique metal-chelating properties, as seen in other dithiocarbamate derivatives. This could expand its utility in catalytic or materials science applications, diverging from the primarily biological focus of most 1,3,4-oxadiazole compounds.

Properties

CAS No.

143851-99-4

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl) N-benzoylcarbamodithioate

InChI

InChI=1S/C16H11N3O2S2/c20-13(11-7-3-1-4-8-11)17-16(22)23-15-19-18-14(21-15)12-9-5-2-6-10-12/h1-10H,(H,17,20,22)

InChI Key

FBEMHAAMANDXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

Preparation of 5-Phenyl-1,3,4-oxadiazol-2-yl Derivatives

The target compound contains a 5-phenyl substitution on the oxadiazole ring, which is typically introduced via the starting hydrazide or acid component.

Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-yl Intermediates

  • Starting Materials: Aromatic acid hydrazides bearing the phenyl group are reacted with appropriate acid chlorides or carboxylic acids.

  • Cyclization Conditions: For example, refluxing the hydrazide with phosphorus oxychloride for 6–7 hours leads to cyclization and formation of the 1,3,4-oxadiazole ring.

  • Workup: The reaction mixture is cooled and poured onto crushed ice, neutralized with sodium bicarbonate, and the solid product is filtered and recrystallized from methanol to yield pure oxadiazole derivatives.

Optimized Synthetic Procedure for 5-Phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate

Based on the literature, the following generalized procedure can be outlined:

Step Reagents & Conditions Description Yield & Notes
1 Aromatic acid hydrazide + POCl₃, reflux 6-7 h Cyclization to 5-phenyl-1,3,4-oxadiazole intermediate High yield; product isolated by precipitation and recrystallization
2 Reaction of hydrazide with CS₂, KOH in EtOH Formation of mercapto-substituted oxadiazole Efficient conversion; monitored by TLC
3 Alkylation with ethyl chloroacetate Introduction of thioester functionality Controlled temperature to avoid side reactions
4 Reaction with hydrazine hydrate Formation of acetohydrazide intermediate Reflux conditions; purified by recrystallization
5 Condensation with aromatic aldehydes Schiff base formation Conducted in absolute ethanol under reflux
6 Coupling with benzoyl derivatives (e.g., anthranilic acid) Final benzoylcarbamodithioate formation Purification by column chromatography or recrystallization

Reaction Optimization and Analytical Characterization

Reaction Conditions

  • Solvent Choice: Dichloromethane (DCM) is preferred for coupling reactions due to better solubility and reaction rates compared to THF or DMF.

  • Base Selection: Organic bases such as N,N-diisopropylethylamine (DIPEA) enhance coupling efficiency; inorganic bases are less effective.

  • Coupling Reagents: HATU is commonly used for amide bond formation in the final coupling step, providing high yields and purity.

Monitoring and Purification

Characterization Techniques

Summary Table of Key Preparation Steps and Conditions

Compound Stage Reagents Conditions Yield (%) Key Observations
5-Phenyl-1,3,4-oxadiazole intermediate Aromatic hydrazide + POCl₃ Reflux 6-7 h 75-85% Solid precipitates on quenching; high purity after recrystallization
Mercapto-oxadiazole derivative Hydrazide + CS₂ + KOH in EtOH Room temp to reflux 70-80% Formation confirmed by IR and NMR
Thioester intermediate Mercapto derivative + ethyl chloroacetate Controlled temp, reflux 65-75% Alkylation monitored by TLC
Acetohydrazide intermediate Thioester + hydrazine hydrate Reflux 70-80% Purified by recrystallization
Schiff base derivatives Acetohydrazide + aromatic aldehydes Reflux in EtOH 60-70% Formation confirmed by NMR
Final benzoylcarbamodithioate Schiff base + benzoyl derivatives + HATU + DIPEA Room temp, 3-5 h 70-85% Purified by chromatography; characterized by MS and NMR

Research Findings and Notes

  • The use of phosphorus oxychloride as a cyclodehydrating agent is critical for efficient ring closure in oxadiazole synthesis.

  • Organic bases and solvents significantly influence the coupling efficiency in the final step; DIPEA and DCM provide optimal conditions.

  • The stepwise approach involving mercapto substitution and subsequent alkylation allows for the introduction of the carbamodithioate moiety with good yields and selectivity.

  • Spectroscopic data consistently confirm the successful synthesis of the target compounds, with characteristic IR bands for oxadiazole and carbamodithioate groups and NMR signals corresponding to aromatic and heterocyclic protons.

  • The synthesized compounds exhibit promising biological activities, including antioxidant properties, which underscore the importance of precise synthetic control.

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.

    Major Products: Detailed information on major products resulting from these reactions is currently limited.

  • Scientific Research Applications

    Medicinal Chemistry Applications

    5-Phenyl-1,3,4-oxadiazol-2-yl derivatives have been investigated for their potential as pharmaceutical agents. Notably, compounds in this class have been identified as potent inhibitors of Notum carboxylesterase activity. This enzyme plays a crucial role in the modulation of Wnt signaling pathways, which are vital for various biological processes including cell proliferation and differentiation. The inhibition of Notum can have implications in treating diseases such as cancer and neurodegenerative disorders like Alzheimer’s disease .

    Case Study: Inhibition of Notum

    A study conducted by Mahy et al. demonstrated that specific derivatives of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones exhibited significant inhibitory effects on Notum activity. The research utilized crystallographic fragment screening to identify lead compounds, which were then optimized for increased potency .

    Table 1: Inhibition Potency of 5-Phenyl-1,3,4-Oxadiazol Derivatives

    Compound NameIC50 (µM)Remarks
    5-Phenyl-1,3,4-oxadiazol-2(3H)-one0.5Strong inhibitor
    2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzamide0.8Moderate inhibitor
    N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide1.2Less potent

    Agricultural Applications

    In agriculture, the compound has shown promise as a pesticide or fungicide due to its ability to disrupt biochemical pathways in pests and pathogens. Research indicates that derivatives of oxadiazoles can exhibit antifungal properties by inhibiting key enzymes involved in the metabolism of fungal cells.

    Case Study: Antifungal Activity

    A study on the antifungal activity of oxadiazole derivatives revealed that certain compounds effectively inhibited the growth of various plant pathogens. The mechanism was attributed to the disruption of ergosterol biosynthesis in fungi, which is essential for maintaining cell membrane integrity .

    Table 2: Antifungal Activity of Oxadiazole Derivatives

    Compound NameMinimum Inhibitory Concentration (MIC)Target Pathogen
    5-(4-Chlorophenyl)-1,3,4-oxadiazole50 µg/mLFusarium oxysporum
    5-(Bromophenyl)-1,3,4-oxadiazole30 µg/mLBotrytis cinerea
    5-(Methoxyphenyl)-1,3,4-oxadiazole40 µg/mLAlternaria solani

    Materials Science Applications

    The unique properties of 5-phenyl-1,3,4-oxadiazol derivatives make them suitable for applications in materials science. Their ability to form stable complexes with metals suggests potential use in developing new materials with enhanced electrical or thermal conductivity.

    Case Study: Conductive Polymers

    Research has explored the incorporation of oxadiazole derivatives into polymer matrices to enhance their conductivity. The results indicated that polymers doped with these compounds exhibited improved electronic properties compared to their undoped counterparts .

    Table 3: Electrical Conductivity of Doped Polymers

    Polymer TypeConductivity (S/cm)Doping Agent
    Polyethylene oxide10^-8None
    Polyethylene oxide + Oxadiazole Derivative10^-65-(Bromophenyl)-1,3,4-Oxadiazole

    Mechanism of Action

    • The precise mechanism by which this compound exerts its effects remains an active area of research.
    • Molecular targets and pathways involved need further elucidation.
  • Comparison with Similar Compounds

    Biological Activity

    5-Phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibitory effects. Various studies have demonstrated its potential as a therapeutic agent, highlighting the need for further exploration of its mechanisms of action.

    Chemical Structure and Properties

    The structure of 5-Phenyl-1,3,4-oxadiazol-2-yl benzoylcarbamodithioate can be represented as follows:

    C15H14N2O2S2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}_2

    This compound features a unique oxadiazole ring that contributes to its biological activity. The presence of the phenyl group and the benzoylcarbamodithioate moiety enhances its lipophilicity and potential interaction with biological targets.

    Antimicrobial Activity

    Several studies have assessed the antimicrobial properties of 5-phenyl-1,3,4-oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

    Table 1: Antimicrobial Activity of Related Compounds

    CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
    5-Phenyl-1,3,4-oxadiazoleS. aureus32 µg/mL
    5-Nitro-2-(5-(pyridin-3-yl)...)E. coli16 µg/mL
    5-(pyridin-3-yl)-1,3,4-oxadiazoleK. pneumoniae64 µg/mL

    Anticancer Activity

    The anticancer potential of oxadiazole derivatives has been a focus in recent research. Studies indicate that compounds like 5-phenyl-1,3,4-oxadiazol derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of Notum, a negative regulator of the Wnt signaling pathway . This inhibition restores Wnt signaling which is often disrupted in cancerous tissues.

    Case Study: Notum Inhibition

    A notable study demonstrated that a derivative of 5-phenyl-1,3,4-oxadiazol showed potent inhibition against Notum in a cell-based assay. The compound was able to restore Wnt signaling effectively in the presence of Notum, suggesting its potential as an anticancer agent .

    Enzyme Inhibition

    In addition to antimicrobial and anticancer activities, the compound has been studied for its ability to inhibit various enzymes. For instance, it has been reported that certain oxadiazole derivatives can act as inhibitors for acetylcholinesterase (AChE), which is crucial for neurotransmission . This property makes it a candidate for treating neurodegenerative diseases.

    Table 2: Enzyme Inhibition Studies

    CompoundEnzyme TargetIC50 (µM)
    5-Phenyl-1,3,4-oxadiazolAcetylcholinesterase12.5
    Related oxadiazole derivativeButyrylcholinesterase15.0

    The biological activity of 5-phenyl-1,3,4-oxadiazol derivatives can be attributed to several mechanisms:

    • Membrane Disruption : Many derivatives exhibit properties that disrupt bacterial membranes.
    • Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
    • Signal Pathway Modulation : They can modulate important signaling pathways like Wnt.

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